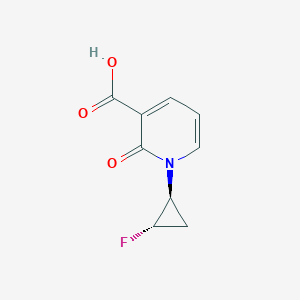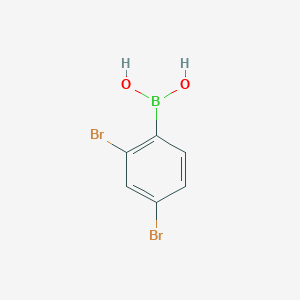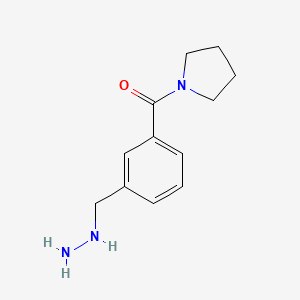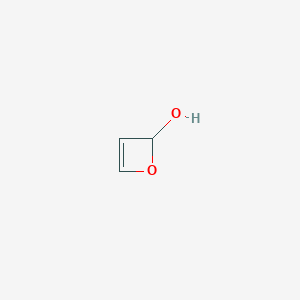![molecular formula C49H78S2 B12943367 2-Pentatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12943367.png)
2-Pentatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is an organic compound that belongs to the family of heteropentalenes. These compounds are characterized by their fused five-membered rings, which include sulfur atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of benzo[b]benzo[4,5]thieno[2,3-d]thiophene, followed by the reduction of the resulting ketone group. The reduction stage is often the limiting step and can be efficiently carried out using hydrazine hydrate as a reducing agent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using solution-processable methods. These methods involve the use of organic solvents and controlled reaction conditions to ensure high purity and yield. The compound can be synthesized in large quantities by employing techniques such as solution shearing, which is beneficial for forming thin films with high crystallinity .
Análisis De Reacciones Químicas
Types of Reactions
2-Pentatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: As mentioned earlier, the reduction of the ketone group is a crucial step in its synthesis.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at positions adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrazine hydrate.
Substitution: Electrophilic reagents such as halogens or nitro groups.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different electronic and optical properties .
Aplicaciones Científicas De Investigación
2-Pentatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for use in drug delivery systems and biosensors.
Industry: Widely used in the production of organic semiconductors for OTFTs and OPVs
Mecanismo De Acción
The mechanism by which 2-Pentatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene exerts its effects is primarily through its interaction with electronic circuits. The compound acts as a semiconductor, facilitating the flow of electrons through its conjugated system. This property is crucial for its use in electronic devices such as transistors and solar cells .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene derivatives: These compounds share a similar core structure but may have different substituents, affecting their electronic properties.
Benzo[4,5]selenopheno[3,2-b]thiophene derivatives: These compounds have selenium atoms instead of sulfur, which can alter their reactivity and stability.
Uniqueness
2-Pentatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is unique due to its long alkyl chain, which enhances its solubility and processability in organic solvents. This feature makes it particularly suitable for solution-based fabrication methods, which are advantageous for large-scale production of electronic devices .
Propiedades
Fórmula molecular |
C49H78S2 |
|---|---|
Peso molecular |
731.3 g/mol |
Nombre IUPAC |
2-pentatriacontyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C49H78S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-37-43-40-41-45-47(42-43)51-48-44-38-35-36-39-46(44)50-49(45)48/h35-36,38-42H,2-34,37H2,1H3 |
Clave InChI |
LPBBSFZLMOIJKU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (S)-3,7-dioxa-2-thia-1-azaspiro[4.4]nonane-1-carboxylate 2,2-dioxide](/img/structure/B12943285.png)





![2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12943317.png)
![2,2-Difluorospiro[2.3]hexan-1-amine](/img/structure/B12943323.png)





![Methyl 3-((4-hydroxytetrahydro-2H-pyran-4-yl)ethynyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12943360.png)
